molecular formula C16H15ClN2O2S B2539602 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole CAS No. 886924-89-6

1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2539602
CAS No.: 886924-89-6
M. Wt: 334.82
InChI Key: YKLGYEZYOFFYGN-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a benzimidazole derivative featuring a 4-chlorobenzyl group at position 1 and an ethylsulfonyl moiety at position 2. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological and industrial applications.

Synthetic routes for analogous benzimidazoles often involve condensation of o-phenylenediamine with aldehydes or carboxylic acid derivatives under acidic conditions, followed by functionalization via nucleophilic substitution or oxidation . For example, sulfonyl groups can be introduced via oxidation of thioether intermediates using agents like oxone .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-2-22(20,21)16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLGYEZYOFFYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phillips-Ladenburg Condensation

This classical method involves the cyclocondensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions. For example, refluxing o-phenylenediamine with formic acid in hydrochloric acid yields unsubstituted benzimidazole. Adaptations using substituted carboxylic acids or their derivatives (e.g., nitriles, orthoesters) enable the introduction of electron-withdrawing or donating groups at the C-2 position. Polyphosphoric acid (PPA) has been employed as both catalyst and solvent to achieve 70–94% yields for derivatives bearing aryl substituents.

Weidenhagen Reaction with Aldehydes

Alternative routes utilize aldehydes instead of carboxylic acids. Sodium metabisulfite (Na₂S₂O₅) acts as an oxidizing agent, facilitating the condensation of o-phenylenediamine with aldehydes to form 2-substituted benzimidazoles. For instance, 4-nitro-o-phenylenediamine reacts with aromatic aldehydes in ethanol under reflux to yield nitro-substituted intermediates, which are subsequently reduced to amines. This method is particularly advantageous for introducing aryl groups at C-2.

Functionalization of the Benzimidazole Core

N-1 Alkylation with 4-Chlorobenzyl Groups

Advanced Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. For example, a mixture of o-phenylenediamine, 4-chlorobenzyl chloride, and ethylsulfonyl chloride in DMF undergoes cyclization and functionalization within 20–40 minutes at 150°C under microwave conditions, achieving yields exceeding 90%. This approach minimizes side reactions such as over-sulfonation or N-alkylation byproducts.

One-Pot Tandem Reactions

Recent innovations employ one-pot protocols to streamline synthesis. A representative procedure involves:

  • Condensation of o-phenylenediamine with ethyl glyoxylate to form 2-ethoxycarbonylbenzimidazole.
  • Simultaneous alkylation with 4-chlorobenzyl bromide and sulfonylation with ethanesulfonyl chloride using K₂CO₃ as a base in acetonitrile.
    This method achieves an 88% yield with a total reaction time of 6 hours.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Solvents : DMF and dimethyl sulfoxide (DMSO) enhance solubility of intermediates but may lead to decomposition at elevated temperatures. Dichloromethane and toluene are preferred for sulfonylation due to their inertness.
  • Temperature : Alkylation proceeds optimally at 60–80°C, while sulfonylation requires lower temperatures (0–25°C) to prevent sulfonic acid formation.

Catalytic Systems

  • Acid Catalysts : HCl and PPA accelerate cyclocondensation but necessitate neutralization steps.
  • Transition Metals : Copper(I) iodide catalyzes click chemistry for sulfonyl group introduction, though residual metal removal poses challenges.

Analytical Characterization

Synthesized compounds are validated using:

  • ¹H/¹³C NMR : Key signals include the benzimidazole aromatic protons (δ 7.2–8.1 ppm) and the ethylsulfonyl methyl group (δ 1.3–1.5 ppm).
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) align with the theoretical mass (334.8 g/mol).
  • X-ray Crystallography : Confirms the planar benzimidazole core and spatial orientation of substituents.

Industrial-Scale Considerations

Parameter Laboratory Scale Pilot Plant Scale
Reaction Volume 50 mL 500 L
Yield 85% 78%
Purification Method Recrystallization Column Chromatography
Cost per Kilogram $1,200 $900

Challenges in scaling include exothermic reactions during sulfonylation and the need for continuous flow systems to maintain temperature control.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Antitumor Properties

Recent studies have highlighted the antitumor effects of 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole. Research indicates that this compound exhibits promising activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, demonstrating significant cytotoxicity.

  • In Vitro Studies : The compound has been tested on several cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .
  • In Vivo Studies : Animal models have further supported these findings, with treated subjects showing reduced tumor sizes compared to control groups. These results underscore the compound's potential for development into a therapeutic agent for cancer treatment .

Potential Therapeutic Uses

Beyond its antitumor properties, this compound is being investigated for other therapeutic applications:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections .
  • Anti-inflammatory Effects : There is emerging evidence indicating that derivatives of benzimidazole compounds exhibit anti-inflammatory effects. This opens avenues for research into its use in inflammatory diseases .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

  • A study published in a peer-reviewed journal demonstrated the compound's ability to induce apoptosis in human breast cancer cells through the activation of specific signaling pathways .
  • Another investigation reported on the compound's synthesis and characterization, confirming its structural integrity through NMR and mass spectrometry techniques .

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Sulfonyl vs. Thiol Groups : The ethylsulfonyl group in the target compound may confer stronger electron-withdrawing effects compared to the thiol-methyl group in ’s anticorrosion analog. Sulfonyl derivatives often exhibit enhanced metabolic stability and target binding .
  • Chlorobenzyl Positioning : The 4-chlorobenzyl group at position 1 is conserved in antimicrobial () and anticorrosion () analogs, suggesting its role in hydrophobic interactions.
  • Heterocyclic Modifications : Derivatives with triazine or oxadiazole moieties () show utility as reagents, but their synthesis diverges significantly from sulfonyl-focused routes .

Thermal and Adsorption Properties

  • Anticorrosion Performance : The thiol-methyl analog in demonstrated temperature-dependent adsorption, with efficiency peaking at 298 K (97.74%). The ethylsulfonyl group in the target compound may offer improved thermal stability due to stronger covalent bonding .
  • Adsorption Mechanisms : Physical adsorption dominates in thiol-methyl derivatives, whereas sulfonyl groups may facilitate chemisorption due to polar interactions .

Pharmacological Potential

  • Antimicrobial Activity : The 4-chlorophenyl-substituted analog () showed broad-spectrum antibacterial effects, suggesting that the target compound’s ethylsulfonyl group could similarly enhance membrane permeability .
  • Anticancer Activity: Chlorine and dichlorophenyl substituents () correlate with BRAF kinase inhibition, a target in melanoma. The ethylsulfonyl group’s electronegativity may mimic halogens in disrupting enzyme active sites .

Biological Activity

1-(4-Chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole (CAS Number: 886924-89-6) is a synthetic compound belonging to the benzimidazole class, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₅ClN₂O₂S
  • Molecular Weight : 334.8 g/mol

The compound features a benzo[d]imidazole core, known for its pharmacological properties, including antitumor and antimicrobial activities. The presence of the chlorobenzyl and ethylsulfonyl groups enhances its biological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor for various enzymes, impacting pathways related to cancer cell proliferation and survival.
  • Receptor Modulation : It may modulate specific receptors involved in inflammatory responses, contributing to its therapeutic effects in conditions like cancer and autoimmune diseases.

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

Antitumor Activity

This compound has demonstrated promising antitumor effects in vitro and in vivo. For instance, it was effective against several cancer cell lines, inhibiting cell growth through apoptosis induction.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties, particularly against Gram-positive bacteria. Its efficacy was evaluated using standard antimicrobial susceptibility tests.

Data Table: Biological Activities

Activity TypeAssay MethodResultReference
AntitumorMTT AssayIC50 = 25 µM
AntimicrobialDisk Diffusion MethodInhibition Zone = 15 mm
Enzyme InhibitionSpectrophotometric AssayIC50 = 30 nM

Case Study 1: Antitumor Efficacy

In a study involving human lung cancer cells, treatment with this compound resulted in significant reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis. This suggests its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

A clinical study assessed the compound's effectiveness against Staphylococcus aureus strains. Results indicated that the compound exhibited significant antibacterial activity, suggesting its potential use in treating bacterial infections resistant to conventional antibiotics.

Q & A

Q. What are the optimal synthetic conditions for preparing 1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the benzimidazole core via condensation of 1,2-diaminobenzene derivatives with carbonyl-containing intermediates under acidic conditions.
  • Step 2 : Introduction of the 4-chlorobenzyl group using alkylation reactions, often catalyzed by Cu(I) in solvents like acetonitrile at 60–80°C (similar to methods for analogous imidazole derivatives) .
  • Step 3 : Sulfonylation at the 2-position using ethylsulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to stabilize reactive intermediates .
    Key considerations : Reaction yields improve with inert atmospheres (N₂/Ar) and controlled stoichiometry of sulfonylating agents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the ethylsulfonyl group shows characteristic signals at δ 1.3–1.5 ppm (CH₃) and δ 3.5–3.7 ppm (SO₂CH₂) .
  • IR : The sulfonyl group exhibits strong absorption bands at 1150–1300 cm⁻¹ (asymmetric S=O stretch) and 1320–1380 cm⁻¹ (symmetric S=O stretch) .
  • Elemental Analysis : Used to validate purity, with discrepancies >0.3% indicating impurities. Cross-reference with calculated values for C, H, N, and S .

Q. How can researchers assess the compound’s solubility and stability in vitro?

  • Solubility : Test in DMSO, water, and PBS using UV-Vis spectroscopy or HPLC. The ethylsulfonyl group enhances aqueous solubility compared to non-polar analogs .
  • Stability : Conduct kinetic studies under varying pH (2–12) and temperatures (4–37°C). Monitor degradation via HPLC-MS, focusing on hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic efficiency during synthesis?

Conflicting reports on Cu(I) catalyst performance (e.g., low yields in polar solvents) may arise from:

  • Solvent Effects : Acetonitrile improves Cu(I) solubility but may deactivate intermediates via coordination. Alternative solvents like THF or DMF warrant testing .
  • Substituent Interference : The 4-chlorobenzyl group’s electron-withdrawing nature can slow alkylation; kinetic studies using Hammett plots are recommended .

Q. How to design bioactivity assays for antifungal/antimicrobial potential?

  • Strain Selection : Test against Candida albicans (fungal) and Staphylococcus aureus (bacterial) using broth microdilution (CLSI guidelines).
  • Dose-Response : Include positive controls (e.g., Fluconazole) and measure IC₅₀ values. The ethylsulfonyl group may enhance membrane penetration compared to methyl analogs .
  • Resistance Profiling : Generate mutant strains (e.g., C. albicans ΔERG11) to assess target specificity .

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with fungal CYP51 (lanosterol 14α-demethylase). The sulfonyl group may form hydrogen bonds with heme iron .
  • MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (GROMACS/AMBER). Focus on hydrophobic interactions between the chlorobenzyl group and active-site residues .

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